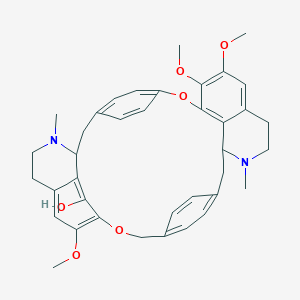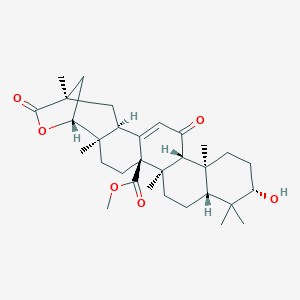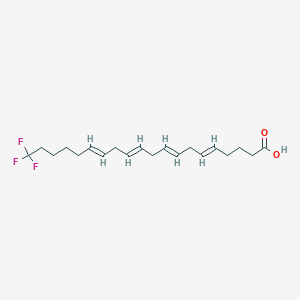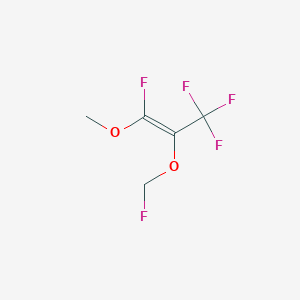
Fmftve
Descripción general
Descripción
Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether, also known as 1-Propene, 1,3,3,3-tetrafluoro-2-(fluoromethoxy)-1-methoxy-, is a chemical compound with the molecular formula C5H5F5O2 . Its CAS number is 111607-91-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a vinyl ether backbone with fluoromethyl, methoxy, and trifluoromethyl substituents . The exact structure can be represented as follows: InChI=1/C5H5F5O2/c1-11-4(7)3(12-2-6)5(8,9)10/h2H2,1H3/b4-3- .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.08 and a density of 1.331g/cm3 . It has a boiling point of 163.3ºC at 760mmHg . The exact melting point is not specified . The compound has a flash point of 58.6ºC . Its exact mass is 192.02100 and it has a LogP value of 2.27730 . The vapour pressure is 2.72mmHg at 25°C and it has an index of refraction of 1.327 .Aplicaciones Científicas De Investigación
Cytotoxicity in Human Cells : One study investigated the cytotoxicity of Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE) in human proximal tubular HK-2 cells. It was found that human cells are relatively resistant to FDVE and FDVE S-conjugate cytotoxicity, which might explain the lack of FDVE nephrotoxicity in humans (Altuntas, Zager, & Kharasch, 2003).
Glutathione Conjugation in Rats : Another study focused on identifying glutathione conjugates of FDVE in rat bile. This study found that conjugation with glutathione is a major pathway of FDVE metabolism in rats, which may lead to nephrotoxicity (Jin, Davis, Kharasch, Doss, & Baillie, 1996).
Glutathione S-Conjugation in Humans : Research into the glutathione S-conjugation of FDVE in human liver, kidney, and blood in vitro demonstrated that FDVE undergoes glutathione-dependent conjugation in these human tissues, potentially accounting for the detection of corresponding mercapturic acids in the urine of patients exposed to FDVE (Altuntas & Kharasch, 2001).
Pharmacological Properties : A study synthesized and evaluated the pharmacological properties of fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)-ethyl ether derivatives. They found that these compounds exhibited sedative/hypnotic properties in animals (Ruzicka, Hrdy, & Baker, 1995).
Reactivity with Carbon Dioxide Absorbents : Research on the reactivity of sevoflurane, which degrades into FDVE, with carbon dioxide absorbents found that the degradation products from soda lime and Baralyme were the same substances. This study helps in understanding the stability and reactivity of FDVE in certain environments (Miyano, Nakazawa, Tanifuji, Kobayashi, & Obata, 1991).
Biotransformation in Human Kidney : A study on the biotransformation of L-cysteine S-conjugates and N-acetyl-L-cysteine S-conjugates of FDVE in human kidney in vitro highlighted significant interindividual variability in N-acetylation, N-deacetylation, and beta-lyase-catalyzed metabolism. This variability might affect individual susceptibility to the nephrotoxicity of FDVE (Altuntas & Kharasch, 2002).
Propiedades
IUPAC Name |
(E)-1,3,3,3-tetrafluoro-2-(fluoromethoxy)-1-methoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-11-4(7)3(12-2-6)5(8,9)10/h2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILKSKWGPYBJE-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C(F)(F)F)OCF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C(/C(F)(F)F)\OCF)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111607-91-1 | |
| Record name | Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


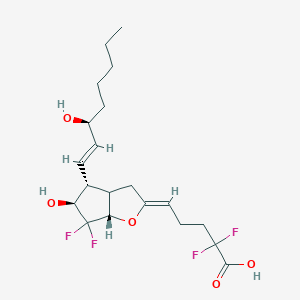
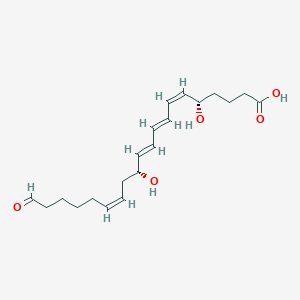
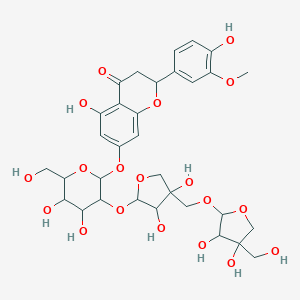
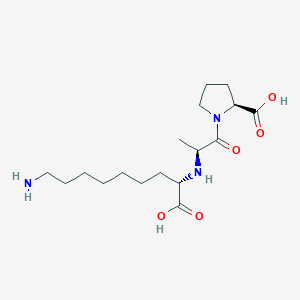
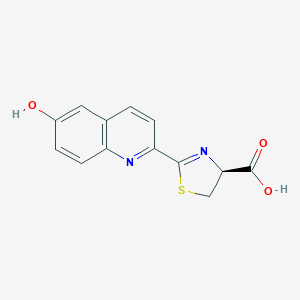
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

